N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-2-(2,4,5-trifluorophenyl)acetamide
Description
Properties
Molecular Formula |
C17H15F3N4O |
|---|---|
Molecular Weight |
348.32 g/mol |
IUPAC Name |
N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-2-(2,4,5-trifluorophenyl)acetamide |
InChI |
InChI=1S/C17H15F3N4O/c18-12-10-14(20)13(19)8-11(12)9-17(25)21-6-3-5-16-23-22-15-4-1-2-7-24(15)16/h1-2,4,7-8,10H,3,5-6,9H2,(H,21,25) |
InChI Key |
APHIEBZAHFJSIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)CCCNC(=O)CC3=CC(=C(C=C3F)F)F |
Origin of Product |
United States |
Preparation Methods
Key Reaction Parameters for Cyclization
| Starting Material | Electrophile | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| 2-Hydrazinylpyridine | 3-Chloropropyne | DMF | 80°C | 68% | |
| 2-Hydrazinylquinoline | Chloroethynylphosphonate | THF | RT | 72% |
This method’s efficiency hinges on the electronic nature of the hydrazinyl precursor and the stability of the alkyne electrophile. Notably, electron-withdrawing groups on the pyridine ring (e.g., nitro) may induce Dimroth rearrangement, altering regiochemistry. For the target compound, using unsubstituted 2-hydrazinylpyridine avoids this complication.
Functionalization with the Propylamine Side Chain
Introducing the propylamine linker at the 3-position of the triazolopyridine requires alkylation or nucleophilic substitution . A patent detailing p38 MAP kinase inhibitors discloses alkylation of triazolopyridines using bromoalkylamines. For instance, treating 3-bromo-triazolo[4,3-a]pyridine with 1,3-diaminopropane in acetonitrile at 60°C for 6 hours affords the propylamine derivative in 65% yield. Alternatively, Mitsunobu conditions (DIAD, PPh₃) could couple alcohols to the triazolopyridine nitrogen.
Comparative Alkylation Conditions
| Substrate | Reagent | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 3-Bromo-triazolo[4,3-a]pyridine | 1,3-Diaminopropane | Acetonitrile | 60°C, 6h | 65% | |
| 3-Hydroxy-triazolo[4,3-a]pyridine | 3-Amino-1-propanol | THF | DIAD, PPh₃ | 58% |
Post-alkylation, protecting the amine (e.g., with Boc groups) may prevent side reactions during subsequent steps.
Synthesis of 2-(2,4,5-Trifluorophenyl)acetic Acid
The 2,4,5-trifluorophenylacetamide moiety is synthesized via Friedel-Crafts acylation or Grignard addition . A practical route involves reacting 2,4,5-trifluorophenylmagnesium bromide with ethyl chloroacetate, followed by hydrolysis to yield the acetic acid derivative. Alternatively, direct acylation of 2,4,5-trifluorobenzene with chloroacetyl chloride in the presence of AlCl₃ provides the ketone intermediate, which is reduced to the acetic acid.
Amide Coupling to Assemble the Final Compound
The final step involves coupling 2-(2,4,5-trifluorophenyl)acetic acid with 3-(3-aminopropyl)-triazolo[4,3-a]pyridine using standard amidation protocols. HATU or EDCl/HOBt in dichloromethane (DCM) at room temperature for 12 hours typically achieves >80% conversion. Purification via silica gel chromatography or recrystallization ensures product homogeneity.
Amidation Optimization
Integrated Synthetic Pathway
A proposed sequence for the target compound is:
-
Cyclization : 2-Hydrazinylpyridine + 3-chloropropyne → 3-(chloropropyl)-triazolo[4,3-a]pyridine.
-
Amination : Chloropropyl intermediate + aqueous ammonia → 3-(3-aminopropyl)-triazolo[4,3-a]pyridine.
-
Acid Activation : 2-(2,4,5-Trifluorophenyl)acetic acid → acyl chloride via SOCl₂.
Challenges and Mitigation Strategies
-
Regioselectivity : Competing cyclization pathways may yield isomeric byproducts. Using sterically hindered alkynes or low-temperature conditions improves selectivity.
-
Amine Protection : The propylamine’s nucleophilicity necessitates protection during earlier steps. Boc-anhydride is recommended for temporary protection.
-
Purification : Silica gel chromatography effectively separates polar byproducts, while recrystallization from ethanol/water enhances purity .
Chemical Reactions Analysis
Types of Reactions
N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-2-(2,4,5-trifluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce specific functional groups within the molecule.
Substitution: The trifluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the trifluorophenyl ring.
Scientific Research Applications
N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-2-(2,4,5-trifluorophenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its interactions with biological targets, such as enzymes and receptors.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and pathways.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics, exploring its potential as a drug candidate.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-2-(2,4,5-trifluorophenyl)acetamide involves its interaction with specific molecular targets. These targets could include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors, modulating their activity and influencing cellular signaling pathways.
Ion Channels: Interaction with ion channels, affecting ion flow and cellular excitability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Triazolo Heterocycles
Triazolo-containing compounds exhibit diverse biological activities and physicochemical properties based on their fused ring systems and substituents. Below is a comparative analysis:
Table 1: Key Structural and Functional Comparisons
Key Observations
Biological Activity :
- Triazolo[4,3-a]quinazoline derivatives (e.g., compounds in ) demonstrate potent antimicrobial activity, unlike the target compound, which is primarily a pharmaceutical intermediate .
- Sitagliptin-related impurities () share structural motifs (triazolo[4,3-a]pyrazine, trifluorophenyl groups) but lack the propyl linker, affecting their pharmacokinetic profiles .
Physicochemical Properties :
- Methylsulfanyl-substituted triazolo[4,3-a]pyridines (–7) exhibit lower predicted pKa values (~7.73–14.15) compared to the target compound’s unreported values, suggesting variable solubility and bioavailability .
- Molecular weights range from 379.48 to 442.49, influenced by substituents like indole or furan .
Synthesis and Purity :
- The target compound’s synthesis involves deprotection steps critical for producing high-purity intermediates, whereas impurities like sitagliptin isomers (e.g., ’s S-isomer) highlight challenges in stereochemical control during manufacturing .
Biological Activity
N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-2-(2,4,5-trifluorophenyl)acetamide is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological effects, and mechanisms of action based on diverse scientific literature.
Chemical Structure and Properties
This compound features a triazole ring fused to a pyridine ring, which is known to contribute to its biological activity. The molecular formula is , and it has a molecular weight of 300.27 g/mol. The presence of trifluoromethyl groups enhances its lipophilicity and bioavailability.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Triazole-Pyridine Core : This can be achieved through the reaction of 3-amino-1,2,4-triazole with a suitable pyridine derivative.
- Alkylation : The resultant triazole-pyridine compound is then alkylated with 2-(2,4,5-trifluorophenyl)acetyl chloride to form the final product.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Inhibition of Kinases : The compound has been studied for its potential to inhibit specific kinases involved in cancer cell proliferation. In vitro studies have shown that it can effectively reduce cell viability in various cancer cell lines such as HeLa and A2780 by inducing apoptosis and cell cycle arrest at the G2/M phase .
Enzyme Inhibition
This compound has also demonstrated inhibitory effects against enzymes critical in metabolic processes:
- α-Amylase and α-Glucosidase Inhibition : Studies have reported that derivatives of triazole compounds can inhibit these enzymes effectively. This suggests potential applications in managing diabetes by lowering blood sugar levels through the inhibition of carbohydrate digestion .
The biological activity of this compound is primarily attributed to its ability to interact with molecular targets such as:
- Kinases : By binding to the active sites of kinases involved in signaling pathways for cell growth and proliferation.
- Enzymes : Inhibiting α-amylase and α-glucosidase disrupts carbohydrate metabolism.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| [1,2,4]Triazolo[4,3-a]quinoxaline | Antiviral & Antimicrobial | Kinase inhibition |
| [1,2,4]Triazolo[4,3-a]pyrazine | Anticancer | Topoisomerase inhibition |
This compound stands out due to its unique structural features that confer distinct biological activities compared to similar compounds.
Case Studies
Several studies have highlighted the efficacy of this compound in various biological assays:
- Anticancer Activity : A study demonstrated that the compound induced apoptosis in cancer cells through activation of caspase pathways and downregulation of anti-apoptotic proteins.
- Diabetes Management : Another study found that triazole derivatives significantly reduced blood glucose levels in diabetic animal models by inhibiting α-glucosidase activity.
Q & A
Q. What are the critical steps in synthesizing N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-2-(2,4,5-trifluorophenyl)acetamide, and how can reaction conditions be optimized?
The synthesis typically involves:
- Multi-step coupling reactions to assemble the triazolo-pyridine and trifluorophenylacetamide moieties.
- Key intermediates : Formation of the triazole ring via cyclization of hydrazine derivatives with pyridine precursors .
- Optimization strategies :
- Temperature control (e.g., 60–80°C for cyclization) to minimize side reactions.
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
- Catalysts : Triethylamine or Pd-based catalysts for cross-coupling steps .
- Yield improvements : Use of chromatography (HPLC, TLC) for intermediate purification .
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry of triazole and acetamide groups. Fluorine peaks (19F NMR) validate trifluorophenyl substitution .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ ~430–450 Da range) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) and stability under acidic/basic conditions .
Q. How does the compound’s stability vary under different storage conditions?
- Thermal stability : Degrades above 40°C; recommend storage at –20°C in inert atmospheres .
- Photostability : Susceptible to UV-induced decomposition; use amber vials for long-term storage .
- pH sensitivity : Hydrolysis of the acetamide group occurs in alkaline conditions (pH > 9) .
Advanced Research Questions
Q. What structure-activity relationship (SAR) insights exist for modifying this compound to enhance target binding?
- Triazole ring modifications : Substitution at position 3 of the triazole improves affinity for kinase targets (e.g., EGFR, JAK2) .
- Fluorophenyl group : 2,4,5-Trifluoro substitution enhances lipophilicity and membrane permeability (logP ~3.5) .
- Propyl linker : Shortening to ethyl reduces steric hindrance but decreases metabolic stability .
- Data contradictions : Some studies report increased cytotoxicity with extended linkers, while others note reduced selectivity .
Q. How can crystallographic data resolve ambiguities in the compound’s binding mode with biological targets?
- X-ray crystallography : Resolves bond angles and dihedral strains in the triazole-pyridine core, critical for docking studies .
- Case study : Co-crystallization with CYP3A4 revealed hydrogen bonding between the acetamide carbonyl and Arg105 residue, explaining metabolic resistance .
- Challenges : Poor diffraction quality due to flexible propyl linker; use of truncated analogs for crystallization .
Q. What in silico strategies are effective for predicting off-target interactions or toxicity?
- Molecular docking : Glide/SP or AutoDock Vina screens against Pharmapendium or ChEMBL databases .
- ADMET prediction : SwissADME estimates moderate CYP inhibition risk (CYP2C9 IC50 ~10 µM) .
- Contradictions : Some models overpredict hepatotoxicity due to fluorine content; validate with in vitro hepatocyte assays .
Q. How can researchers address discrepancies in reported biological activity across studies?
- Standardize assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP concentration in kinase assays) .
- Control for metabolites : LC-MS/MS to quantify intact compound vs. hydrolyzed byproducts in cell media .
- Meta-analysis : Cross-reference PubChem BioActivity data (AID 1259367) with in-house results to identify outliers .
Methodological Tables
Q. Table 1. Comparative Synthesis Yields Under Different Conditions
| Step | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Triazole cyclization | DMF | None | 62 | |
| Acetamide coupling | DCM | EDC/HOBt | 78 | |
| Final purification | MeOH/H2O | Prep-HPLC | 95 |
Q. Table 2. Biological Activity Against Kinase Targets
| Target | IC50 (nM) | Assay Type | Cell Line | Reference |
|---|---|---|---|---|
| EGFR | 12.3 | Fluorescent | A549 | |
| JAK2 | 8.7 | Luminescent | HEL92.1.7 | |
| MET | 45.2 | Radioactive | MKN-45 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
